3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride
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Overview
Description
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride typically involves the cycloaddition of α,β-acetylenic oximes with various reagents. One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different isoxazole derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
Major products formed from these reactions include 3,5-disubstituted isoxazoles and other isoxazole derivatives with various functional groups .
Scientific Research Applications
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride include:
- 3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride
- 3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole hydrochloride
- 5-Cyclohexyl-3-(piperidin-4-yl)-1l3,2l2,4-oxadiazole hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the piperidinopropyl group, which imparts unique biological and chemical properties .
Properties
CAS No. |
1090-85-3 |
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Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-phenyl-5-(3-piperidin-1-ium-1-ylpropyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C17H22N2O.ClH/c1-3-8-15(9-4-1)17-14-16(20-18-17)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9,14H,2,5-7,10-13H2;1H |
InChI Key |
MLRHTHUQODBLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCCC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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